molecular formula C17H14ClN3O3 B2710664 5-chloro-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-methoxybenzamide CAS No. 2034422-90-5

5-chloro-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-methoxybenzamide

Cat. No.: B2710664
CAS No.: 2034422-90-5
M. Wt: 343.77
InChI Key: SIUZLYUXMIDSKZ-UHFFFAOYSA-N
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Description

5-chloro-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-methoxybenzamide is a complex organic compound that features a benzamide core substituted with a chloro group, a methoxy group, and a pyrazinylmethyl group attached to a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-methoxybenzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazinylmethyl intermediate, followed by its coupling with the benzamide derivative. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSMe) under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while substitution of the chloro group may yield various substituted benzamides.

Scientific Research Applications

5-chloro-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-methoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-chloro-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-methoxybenzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}thiophene-2-carboxamide
  • N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-1H-indole-3-carboxamide
  • 5-chloro-N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide

Uniqueness

5-chloro-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-methoxybenzamide is unique due to its specific substitution pattern and the presence of both furan and pyrazine rings. This structural uniqueness may confer distinct chemical and biological properties compared to similar compounds, making it a valuable target for further research and development.

Properties

IUPAC Name

5-chloro-N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O3/c1-23-15-3-2-12(18)8-13(15)17(22)21-9-14-16(20-6-5-19-14)11-4-7-24-10-11/h2-8,10H,9H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIUZLYUXMIDSKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCC2=NC=CN=C2C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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